6-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features a fluorine atom and a pyrrolidine ring attached to a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoro-1,2,3,4-tetrahydroisoquinoline and pyrrolidine.
Nucleophilic Substitution: The fluorine atom on the tetrahydroisoquinoline ring is substituted with the pyrrolidine group through a nucleophilic substitution reaction.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and minimize costs, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used in organic solvents such as ether or tetrahydrofuran.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
6-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Biology: The compound can be used in biological assays to study its effects on cellular processes and to identify potential therapeutic targets.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels that play a role in various physiological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: This compound has a similar fluorine substitution and a heterocyclic ring but differs in its core structure and biological activity.
Gemifloxacin: A fluoroquinolone antibiotic with a similar fluorine substitution but different pharmacological properties and applications.
Uniqueness
6-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific combination of a fluorine atom and a pyrrolidine ring attached to a tetrahydroisoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H17FN2 |
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Molecular Weight |
220.29 g/mol |
IUPAC Name |
6-fluoro-4-pyrrolidin-1-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C13H17FN2/c14-11-4-3-10-8-15-9-13(12(10)7-11)16-5-1-2-6-16/h3-4,7,13,15H,1-2,5-6,8-9H2 |
InChI Key |
USMYQGQKCDRGRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CNCC3=C2C=C(C=C3)F |
Origin of Product |
United States |
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